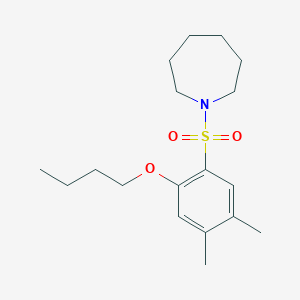
3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core, a quinoline moiety, and a morpholine ring. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a quinoline derivative with a thiazolidinone precursor in the presence of a suitable catalyst. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like p-toluenesulfonic acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for scale-up, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, such compounds may:
Inhibit enzyme activity: By binding to the active site of enzymes.
Interfere with DNA/RNA synthesis: By intercalating into nucleic acids.
Disrupt cell membranes: By interacting with lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anticancer properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities.
Morpholine-containing compounds: Often used in pharmaceuticals for their stability and bioavailability.
Uniqueness
3-Morpholin-4-yl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone core, quinoline moiety, and morpholine ring, which may confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H15N3O2S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O2S2/c21-16-14(24-17(23)20(16)19-7-9-22-10-8-19)11-13-4-1-3-12-5-2-6-18-15(12)13/h1-6,11H,7-10H2/b14-11- |
InChI Key |
FZQIGYLLVAARGZ-KAMYIIQDSA-N |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12200409.png)
![5-(4-bromophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12200416.png)
![5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12200418.png)
![N-[4-amino-3-methyl-5-(1-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12200423.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12200425.png)

![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12200442.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12200452.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12200459.png)
![(2Z)-2-(biphenyl-4-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12200460.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B12200464.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B12200466.png)


